BenchChemオンラインストアへようこそ!

5-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Medicinal Chemistry Chemical Biology SAR

5-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (CAS 922079-78-5) is a 2-oxotetrahydroquinoline sulfonamide that combines a 5-ethylthiophene-2-sulfonamide warhead with a 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine scaffold. This architecture positions the compound at the intersection of thiophene-based sulfonamides — known for carbonic anhydrase inhibition with IC50 values reaching nanomolar potency — and tetrahydroquinoline sulfonamides, which have demonstrated anticancer activity in vitro.

Molecular Formula C17H20N2O3S2
Molecular Weight 364.48
CAS No. 922079-78-5
Cat. No. B2982363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
CAS922079-78-5
Molecular FormulaC17H20N2O3S2
Molecular Weight364.48
Structural Identifiers
SMILESCCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC
InChIInChI=1S/C17H20N2O3S2/c1-3-14-7-10-17(23-14)24(21,22)18-13-6-8-15-12(11-13)5-9-16(20)19(15)4-2/h6-8,10-11,18H,3-5,9H2,1-2H3
InChIKeyQKOUUBNMKPUVGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

922079-78-5: A Structurally Distinct 2-Oxotetrahydroquinoline Sulfonamide for Targeted Library Design


5-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (CAS 922079-78-5) is a 2-oxotetrahydroquinoline sulfonamide that combines a 5-ethylthiophene-2-sulfonamide warhead with a 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine scaffold [1]. This architecture positions the compound at the intersection of thiophene-based sulfonamides — known for carbonic anhydrase inhibition with IC50 values reaching nanomolar potency [2] — and tetrahydroquinoline sulfonamides, which have demonstrated anticancer activity in vitro [3]. The compound serves as a versatile intermediate or probe molecule in medicinal chemistry and chemical biology programs focused on CNS, oncology, and anti-infective indications. Its unique substitution pattern provides orthogonal vectors for structure–activity relationship (SAR) exploration not available from simpler benzenesulfonamide or unsubstituted thiophene-sulfonamide analogs.

Why Unverified Analogs Cannot Substitute for 922079-78-5 in Quantitative Bioassays


In the absence of published comparative data, generic substitution carries unknown risk. Compounds bearing the tetrahydroquinoline-sulfonamide core display biological activity that is highly sensitive to peripheral substituents. For example, in the Ghorab et al. series, the most active analog (compound 32) showed an IC50 of 2.5 µg/mL against Ehrlich ascites carcinoma cells, whereas structurally related congeners dropped to 12–12.5 µg/mL — a five-fold potency shift from a single substituent change [1]. Similarly, thiophene-2-sulfonamide carbonic anhydrase inhibitors span a >1000-fold range in IC50 (0.023–70 µM) depending solely on peripheral decoration [2]. A compound that lacks the 5-ethyl on the thiophene ring or the N1-ethyl-2-oxo on the tetrahydroquinoline core is not a functional equivalent. Until head-to-head data are generated, any unverified analog — including the des-ethyl thiophene variant (CAS 921916-43-0) or the 7-yl positional isomer — cannot be assumed to exhibit comparable potency, selectivity, or physicochemical behavior. The evidence below establishes the framework for rigorous, data-driven selection rather than interpolation from incomplete datasets.

922079-78-5 Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparisons


Evidence Gap Notice: No Published Quantitative Data Available for 922079-78-5

A comprehensive search of PubMed, PubChem, BindingDB, ChEMBL, and patent databases identifies no peer-reviewed quantitative bioactivity data (IC50, Ki, Kd, MIC, EC50) for CAS 922079-78-5. This reflects a genuine evidence void rather than a search limitation. The compound appears in vendor catalogs with unverified text descriptions [1], but no comparator-driven quantitative experiments have been reported. This Evidence Item is included as a mandatory transparency disclosure: procurement and screening decisions for this compound must be based on a structured head-to-head validation protocol rather than on existing literature. Users should request custom comparative profiling data from the vendor or conduct in-house benchmarking against selected reference standards (see Section 4).

Medicinal Chemistry Chemical Biology SAR

Structural Differentiation: 5-Ethylthiophene vs. Unsubstituted Thiophene-2-sulfonamide

The 5-ethyl substituent on the thiophene ring of 922079-78-5 introduces both steric bulk and lipophilicity (calculated logP ~2.8 vs. ~1.6 for the unsubstituted analog) relative to N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (CAS 921916-43-0) [1]. In thiophene-2-sulfonamide carbonic anhydrase inhibitor series, the presence of a C5 substituent is a key determinant of isoform selectivity and potency, with IC50 values spanning 23.4 nM to 1.4 µM for hCA-II alone [2]. While no direct head-to-head comparison between 922079-78-5 and its des-ethyl analog has been published, the class-level SAR indicates that the 5-ethyl group is unlikely to be pharmacologically silent. Users designing SAR campaigns around the thiophene sulfonamide warhead should treat the 5-ethyl group as a non-trivial structural discriminant.

Medicinal Chemistry SAR Inhibitor Design

Scaffold Specificity: 6-yl (Linear) vs. 7-yl (Bent) Tetrahydroquinoline Regioisomer

922079-78-5 bears the sulfonamide linker at the 6-position of the tetrahydroquinoline core (linear geometry), contrasting with related compounds such as 5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide (CAS 946211-25-2) and other 7-yl regioisomers (bent geometry) [1]. In fused heterocyclic systems, the position of substituent attachment influences the angle of projection for the sulfonamide pharmacophore. The 6-substitution pattern of 922079-78-5 presents the thiophene-sulfonamide moiety in a coplanar orientation relative to the quinolinone long axis, whereas 7-substituted variants orient the warhead at an ~60° offset. For target classes such as RORγt inverse agonists — where N-sulfonamide tetrahydroquinolines display structure-dependent potency with compound 1 demonstrating an IC50 of 78 nM [2] — regioisomeric identity around the tetrahydroquinoline core is a critical determinant of pharmacophore recognition. Experimental validation of 6-yl vs. 7-yl geometry is essential before accepting a regioisomer as a substitute.

Chemical Biology Scaffold Design Target Engagement

Class-Level Potency Reference: Tetrahydroquinoline Sulfonamide Anticancer SAR

The broader class of tetrahydroquinoline sulfonamides provides a quantitative baseline for evaluating the potential of 922079-78-5. Ghorab et al. (2009) reported that compound 32 in their series achieved an IC50 of 2.5 µg/mL against Ehrlich ascites carcinoma (EAC) cells — surpassing doxorubicin (IC50 = 37.5 µg/mL) by 15-fold [1]. However, compound 33 (IC50 = 12 µg/mL), a close structural analog, was approximately 5-fold less potent. By extension, 922079-78-5, which bears a 2-oxo group and a 5-ethylthiophene substituent absent from the Ghorab series, cannot have its potency interpolated from these data. The class-level evidence establishes that meaningful differentiation requires side-by-side testing under identical assay conditions. Prospective users should benchmark 922079-78-5 against at least one published tetrahydroquinoline sulfonamide (e.g., compound 32) and doxorubicin in the cell line(s) of interest.

Oncology Anticancer SAR

922079-78-5: Recommended Application Scenarios Based on Structural and Class-Level Evidence


Scenario 1: Fragment Elaboration and Lead Optimization in Carbonic Anhydrase Programs

Thiophene-2-sulfonamides are established zinc-binding warheads for carbonic anhydrase (CA) isoforms, with IC50 values as low as 23.4 nM reported for hCA-II in substituted series [1]. 922079-78-5 is not a finished CA inhibitor but a privileged intermediate for fragment growth. The 6-amino-2-oxotetrahydroquinoline core provides a vector for appending selectivity elements that discriminate among CA isoforms (I, II, IX, XII). The 5-ethyl group on the thiophene offers a lipophilic contact that can be exploited for isoform selectivity, analogous to the SLC-0111 clinical candidate. In-house synthesis or commercial sourcing enables expansion of the quinolinone N1 and C3 positions — two vectors unavailable in simpler benzenesulfonamide scaffolds. To justify procurement, users should pre-define a target compound library and screening cascade against at least three CA isoforms.

Scenario 2: Anticancer Internal Probe Generation with Defined Comparator Testing

Tetrahydroquinoline sulfonamides have demonstrated in vitro anticancer activity (compound 32: IC50 = 2.5 µg/mL in EAC; 15-fold more potent than doxorubicin at 37.5 µg/mL) [2]. 922079-78-5, with its 2-oxo tetrahydroquinoline core, structurally resembles the enaminone system that Ghorab et al. identified as essential for antitumor activity. The recommended procurement use case is a head-to-head benchmarking study against compound 32 and doxorubicin in 2–3 cancer cell lines (e.g., MCF-7, HCT-116, A549) plus a non-transformed control. Only if 922079-78-5 matches or exceeds compound 32's potency with improved selectivity would it represent a genuine advance. Without this experiment, the compound remains a structurally interesting but functionally unvalidated entity.

Scenario 3: RORγt Inverse Agonist Screening Library Expansion

N-sulfonamide tetrahydroquinolines are a recognized scaffold for RORγt inverse agonism, with lead compounds achieving IC50 values of 78 nM in FRET-based assays [3]. 922079-78-5 introduces a 2-oxo substitution on the tetrahydroquinoline ring, a motif not present in published RORγt inverse agonist series. This structural feature may alter hydrogen-bonding interactions within the ligand-binding domain. Procurement is justified for inclusion in a 50–200 compound screening deck aimed at identifying novel RORγt chemotypes for autoimmune disease applications (psoriasis, rheumatoid arthritis, multiple sclerosis). Users should include a validated RORγt inverse agonist (e.g., JTE-151 or compound 1 from Wang et al. 2019) as a positive control and assess selectivity against RORα and RORγ.

Scenario 4: Antibacterial Sulfonamide Resistance-Breaking Probe

Classical sulfonamides inhibit dihydropteroate synthase (DHPS), but resistance mediated by sul1/sul2 genes is widespread. Thiophene-2-sulfonamides have demonstrated urease inhibition (5-phenylthiophene-2-sulfonamide: IC50 = 30.8 µg/mL vs. thiourea: 43 µg/mL) [4], suggesting alternative bacterial targets. 922079-78-5, with its 2-oxotetrahydroquinoline moiety, may access DHPS mutants with altered p-aminobenzoic acid binding pockets due to its non-classical geometry. Procurement is warranted for minimum inhibitory concentration (MIC) determination against a panel of sulfonamide-resistant clinical isolates (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, and isogenic sul1+ variants) with sulfamethoxazole as comparator. A >4-fold MIC improvement over sulfamethoxazole in a resistant strain would qualify the compound for hit-to-lead progression.

Quote Request

Request a Quote for 5-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.